![molecular formula C20H30O2 B578836 (1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid CAS No. 18671-78-8](/img/structure/B578836.png)
(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid is a natural product found in Mikania lasiandrae and Annona glabra with data available.
Scientific Research Applications
Antibacterial Activity
A key area of research for this compound involves its antibacterial properties. A study synthesized Schiff bases from a derivative of this compound, which showed significant antibacterial activities against bacteria such as Staphylococcus aureus and Escherichia coli. The synthesized compounds, particularly 5a, 5b, and 5c, exhibited remarkable antibacterial activity against E. coli (Li et al., 2013).
Hydrogen Bonding in Crystalline Structures
Another research focus is the hydrogen bonding patterns in crystalline structures of similar compounds. In one study, a ketocarboxylic acid derivative formed acid-to-acid hydrogen-bonding chains in which all carboxyl groups adopted a rare anti conformation. This research contributes to understanding the energetics and occurrence of specific molecular conformations (DeVita Dufort et al., 2007).
Material Behavior of Functionalized Compounds
The synthesis and characterization of siloxanes functionalized with polar groups, including carboxyl groups similar to our compound of interest, has been explored. This research highlights their potential as solvent-free liquid electrolytes and their behavior in dielectric spectra, indicating potential applications in materials science (Turcan-Trofin et al., 2019).
Synthesis of Diastereoisomerically Pure Derivatives
Research on synthesizing diastereoisomerically pure derivatives of related compounds has been conducted, focusing on the detailed analysis of their NMR characteristics. This research aids in understanding the molecular structures and potential applications in chemical synthesis (Rager & Willson, 2000).
properties
CAS RN |
18671-78-8 |
|---|---|
Product Name |
(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.458 |
InChI |
InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h11,14-16H,4-10,12H2,1-3H3,(H,21,22)/t14-,15+,16+,18-,19-,20-/m1/s1 |
InChI Key |
RMUAUSHZJJJLAG-OTCXFQBHSA-N |
SMILES |
CC1=CC23CCC4C(C2CCC1C3)(CCCC4(C)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




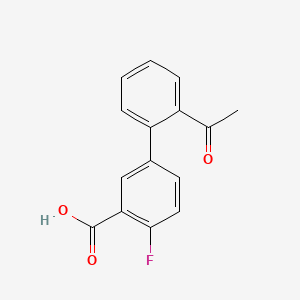

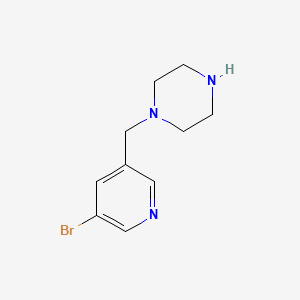
![ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B578761.png)
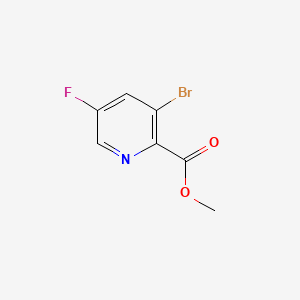
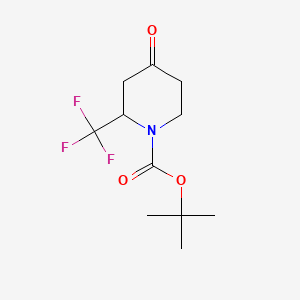
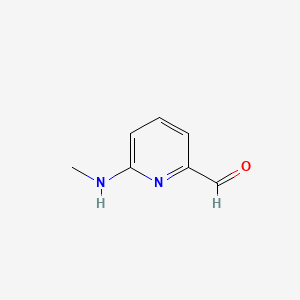
![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)
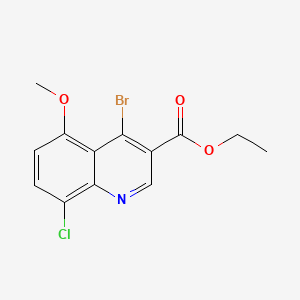

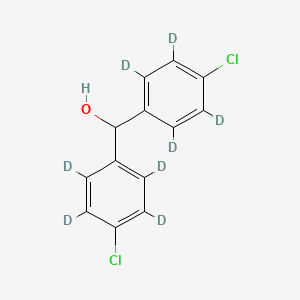
![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)
![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)